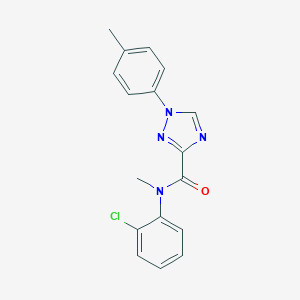
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in the field of scientific research.
科学的研究の応用
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its various scientific research applications. It has been found to exhibit significant antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has also been studied for its anticancer activity, with promising results in inhibiting the growth and proliferation of cancer cells.
作用機序
The mechanism of action of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not yet fully understood. However, it has been proposed that it exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the bacterial membrane. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit the cell cycle.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have minimal toxicity and adverse effects on human cells, making it a promising candidate for further development and research. Its biochemical and physiological effects are still being studied, but it has been found to have significant antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal infections. Its minimal toxicity and adverse effects also make it a safe and reliable compound for use in various scientific research applications. However, one of the limitations of using N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential avenue is the further study of its antimicrobial activity and its potential use in the development of new antibiotics. Additionally, its anticancer activity could also be further explored, with the aim of developing new cancer treatments. Further research could also focus on improving the solubility of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, making it more versatile and useful in a wider range of scientific research applications.
In conclusion, N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a promising compound with potential applications in various scientific research fields. Its broad-spectrum antimicrobial activity, minimal toxicity, and promising anticancer activity make it a valuable tool for further research and development. With continued research and exploration, N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide could hold significant potential for the development of new treatments and therapies in the future.
合成法
The synthesis of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 2-chlorobenzonitrile with 4-methylphenylhydrazine to form 2-(4-methylphenyl)hydrazinyl)benzonitrile. This intermediate is then reacted with methyl isocyanate to form the final product, N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.
特性
製品名 |
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C17H15ClN4O |
分子量 |
326.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-12-7-9-13(10-8-12)22-11-19-16(20-22)17(23)21(2)15-6-4-3-5-14(15)18/h3-11H,1-2H3 |
InChIキー |
CVAIDXWTABFONQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC=C3Cl |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)


![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)